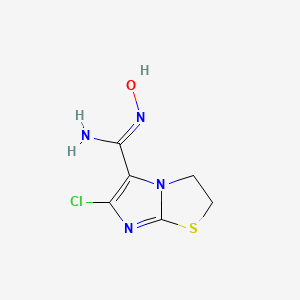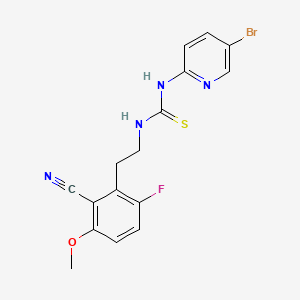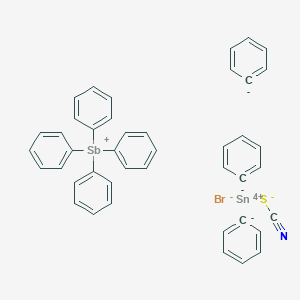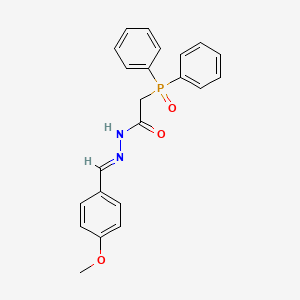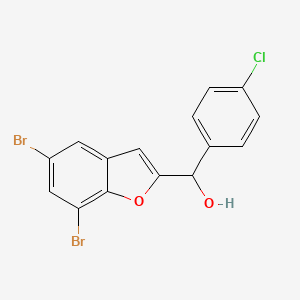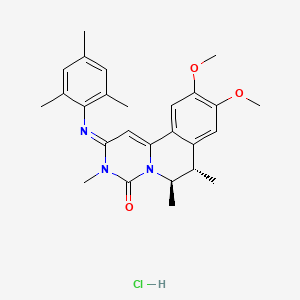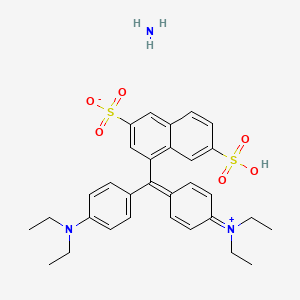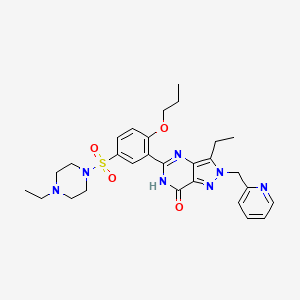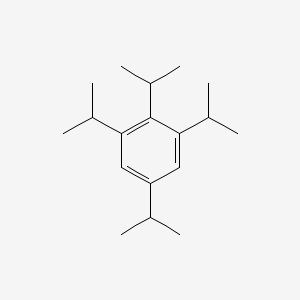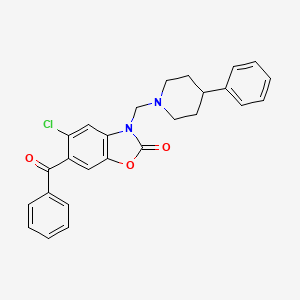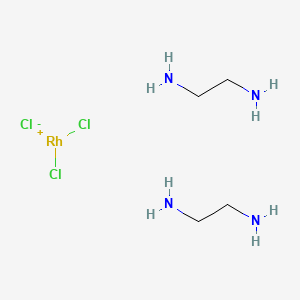
trans-Dichlorobis(1,2-ethanediamine-N,N')rhodium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride: is a coordination complex that features rhodium as the central metal atom, coordinated with two chloride ions and two 1,2-ethanediamine ligands. This compound is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride typically involves the reaction of rhodium(III) chloride with 1,2-ethanediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the trans isomer. The general reaction can be represented as: [ \text{RhCl}_3 + 2 \text{en} \rightarrow \text{trans-}[\text{RhCl}_2(\text{en})_2]\text{Cl} ] where “en” stands for 1,2-ethanediamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other anions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can isomerize to form the cis isomer under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation-Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Formation of rhodium complexes in different oxidation states.
Scientific Research Applications
Chemistry:
- Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
- Studied for its coordination chemistry and structural properties.
Biology and Medicine:
- Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and proteins.
- Explored for its antimicrobial properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-Dichlorobis(1,2-ethanediamine-N,N’)rhodium chloride exerts its effects involves coordination with target molecules, such as DNA or proteins. The rhodium center can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- trans-Dichlorobis(1,2-ethanediamine-N,N’)cobalt chloride
- trans-Dichlorobis(1,2-ethanediamine-N,N’)platinum chloride
Comparison:
- Rhodium vs. Cobalt and Platinum: Rhodium complexes often exhibit different reactivity and stability compared to cobalt and platinum complexes. Rhodium is generally more expensive and less abundant than cobalt but offers unique catalytic properties.
- Chemical Properties: Rhodium complexes may have different electronic and steric properties, influencing their reactivity and applications.
Properties
CAS No. |
15444-63-0 |
|---|---|
Molecular Formula |
C4H16Cl3N4Rh |
Molecular Weight |
329.46 g/mol |
IUPAC Name |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChI Key |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


